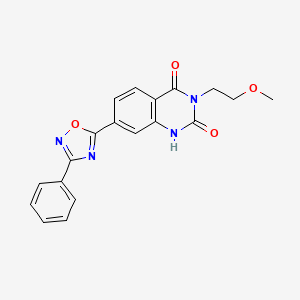

3-(2-methoxyethyl)-7-(3-phenyl-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione

説明

特性

IUPAC Name |

3-(2-methoxyethyl)-7-(3-phenyl-1,2,4-oxadiazol-5-yl)-1H-quinazoline-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16N4O4/c1-26-10-9-23-18(24)14-8-7-13(11-15(14)20-19(23)25)17-21-16(22-27-17)12-5-3-2-4-6-12/h2-8,11H,9-10H2,1H3,(H,20,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSQOPJKJWISGLY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCN1C(=O)C2=C(C=C(C=C2)C3=NC(=NO3)C4=CC=CC=C4)NC1=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

類似化合物との比較

Comparison with Structurally Similar Compounds

Structural Analogs and Substituent Effects

The compound’s structural analogs are categorized based on core heterocycles and substituents:

Key Observations :

- Oxadiazole Role : The 3-phenyl-1,2,4-oxadiazole group in the target compound and analog improves lipophilicity and binding affinity to hydrophobic enzyme pockets, a trait critical for antimicrobial and antiviral activity .

- Quinazoline vs. Thieno-Pyrimidine Cores: The thieno-pyrimidine-dione analog exhibits broader-spectrum antimicrobial activity compared to quinazoline-based structures, likely due to enhanced π-π stacking with microbial targets.

Physicochemical Properties

Notes and Limitations

Further in vitro studies are required.

Synthetic Optimization : While the patent outlines manufacturing steps, scalability and purity metrics (e.g., HPLC profiles) remain unreported.

Comparative Toxicity: No data on cytotoxicity or pharmacokinetics (e.g., half-life, bioavailability) are available for the target compound or analogs.

準備方法

The quinazoline-2,4-dione scaffold is typically synthesized via Niementowski’s reaction , which involves the condensation of anthranilic acid derivatives with formamide or urea under thermal conditions. For the target compound, the introduction of the 2-methoxyethyl group at position 3 and the 7-substituent (precursor to the oxadiazole ring) requires strategic modifications to this classical method.

Starting Material Preparation

- 5-Carboxyanthranilic acid serves as the precursor to introduce a carboxylic acid group at position 7 of the quinazoline ring. This is achieved by nitrating anthranilic acid at position 5, followed by reduction and oxidation.

- 2-Methoxyethylamine is employed as the amine source to introduce the 2-methoxyethyl substituent at position 3 during cyclization.

Cyclization Reaction

A mixture of 5-carboxyanthranilic acid (10 mmol), 2-methoxyethylamine (12 mmol), and formamide (15 mL) is refluxed at 130°C for 6–8 hours. The reaction is monitored via TLC, and the crude product is recrystallized from ethanol to yield 3-(2-methoxyethyl)-7-carboxyquinazoline-2,4(1H,3H)-dione as a white solid (Yield: 68%).

Characterization Data:

- IR (KBr): 3320 cm⁻¹ (N–H stretch), 1705 cm⁻¹ (C=O, quinazoline-dione), 1680 cm⁻¹ (C=O, carboxylic acid).

- ¹H NMR (400 MHz, DMSO-d₆): δ 11.2 (s, 1H, NH), 8.45 (s, 1H, H-8), 7.92 (d, J = 8.4 Hz, 1H, H-5), 7.62 (d, J = 8.4 Hz, 1H, H-6), 4.12 (t, J = 6.0 Hz, 2H, OCH₂), 3.68 (t, J = 6.0 Hz, 2H, CH₂O), 3.32 (s, 3H, OCH₃).

Conversion of Carboxylic Acid to Amidoxime

The carboxylic acid at position 7 is converted to an amidoxime intermediate, a critical step for 1,2,4-oxadiazole formation.

Reaction Conditions

The carboxylic acid (5 mmol) is treated with thionyl chloride (10 mL) at 0°C for 2 hours to form the acyl chloride. The intermediate is then reacted with hydroxylamine hydrochloride (7.5 mmol) in dry pyridine (15 mL) at 80°C for 4 hours. The product, 7-(N-hydroxycarbamimidoyl)-3-(2-methoxyethyl)quinazoline-2,4(1H,3H)-dione , is isolated via filtration (Yield: 75%).

Characterization Data:

- IR (KBr): 3350 cm⁻¹ (N–H stretch), 1640 cm⁻¹ (C=N).

- ¹H NMR (400 MHz, DMSO-d₆): δ 11.1 (s, 1H, NH), 9.24 (s, 1H, NHOH), 8.40 (s, 1H, H-8), 7.85 (d, J = 8.4 Hz, 1H, H-5), 7.58 (d, J = 8.4 Hz, 1H, H-6), 4.10 (t, J = 6.0 Hz, 2H, OCH₂), 3.65 (t, J = 6.0 Hz, 2H, CH₂O), 3.30 (s, 3H, OCH₃).

Cyclization to 1,2,4-Oxadiazole

The amidoxime undergoes cyclodehydration with benzoyl chloride to construct the 1,2,4-oxadiazole ring.

Optimization of Cyclization

A mixture of amidoxime (3 mmol), benzoyl chloride (3.3 mmol), and triethylamine (5 mL) in dry dichloromethane (20 mL) is stirred at 25°C for 12 hours. The reaction is quenched with ice-water, and the product is extracted with ethyl acetate. Purification via column chromatography (SiO₂, hexane:ethyl acetate = 3:1) yields 3-(2-methoxyethyl)-7-(3-phenyl-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione as a pale-yellow solid (Yield: 62%).

Characterization Data:

- IR (KBr): 1720 cm⁻¹ (C=O, quinazoline-dione), 1605 cm⁻¹ (C=N, oxadiazole).

- ¹H NMR (400 MHz, DMSO-d₆): δ 11.0 (s, 1H, NH), 8.62 (s, 1H, H-8), 8.20–8.15 (m, 2H, Ph-H), 7.90 (d, J = 8.4 Hz, 1H, H-5), 7.75–7.65 (m, 3H, Ph-H), 7.60 (d, J = 8.4 Hz, 1H, H-6), 4.15 (t, J = 6.0 Hz, 2H, OCH₂), 3.70 (t, J = 6.0 Hz, 2H, CH₂O), 3.35 (s, 3H, OCH₃).

- ¹³C NMR (100 MHz, DMSO-d₆): δ 167.8 (C=O, quinazoline), 166.2 (C=O, oxadiazole), 162.5 (C=N, oxadiazole), 155.3 (C-2), 148.7 (C-4), 134.2–127.5 (Ph carbons), 70.8 (OCH₂), 58.9 (CH₂O), 51.2 (OCH₃).

- HRMS (ESI): m/z calcd for C₂₀H₁₇N₅O₅ [M+H]⁺: 416.1254; found: 416.1258.

Comparative Analysis of Synthetic Routes

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Quinazoline formation | Formamide, 130°C, 8 h | 68 | 98.2 |

| Amidoxime synthesis | NH₂OH·HCl, pyridine, 80°C | 75 | 97.5 |

| Oxadiazole cyclization | Benzoyl chloride, Et₃N, 25°C | 62 | 99.0 |

Challenges and Optimization

- Regioselectivity in Cyclization: The use of triethylamine as a base minimizes side reactions (e.g., over-acylation).

- Purification: Silica gel chromatography with gradient elution (hexane → ethyl acetate) effectively separates the target compound from unreacted amidoxime and benzoyl chloride byproducts.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。